molecular formula C9H10BrNO2 B13085521 Ethyl 2-(bromomethyl)isonicotinate

Ethyl 2-(bromomethyl)isonicotinate

Katalognummer: B13085521
Molekulargewicht: 244.08 g/mol
InChI-Schlüssel: BGYNSJPCVQYWJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(bromomethyl)isonicotinate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the 2-position of the pyridine ring, and a bromomethyl group is attached to the same carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(bromomethyl)isonicotinate can be synthesized through a multi-step process. One common method involves the bromination of ethyl isonicotinate. The reaction typically proceeds as follows:

    Starting Material: Ethyl isonicotinate.

    Bromination: The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

    Isolation: The product, this compound, is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(bromomethyl)isonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isonicotinates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(bromomethyl)isonicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting bacterial infections and cancer.

    Material Science: It is used in the preparation of functional materials, including polymers and coatings, due to its reactive bromomethyl group.

Wirkmechanismus

The mechanism of action of ethyl 2-(bromomethyl)isonicotinate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. The exact pathways and targets would vary based on the specific application and the structure of the final compound derived from this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl isonicotinate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl isonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-Bromomethylpyridine: Similar bromomethyl group but lacks the ester functionality.

Uniqueness

Ethyl 2-(bromomethyl)isonicotinate is unique due to the presence of both the bromomethyl and ester groups, which provide a combination of reactivity and functionality. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Eigenschaften

Molekularformel

C9H10BrNO2

Molekulargewicht

244.08 g/mol

IUPAC-Name

ethyl 2-(bromomethyl)pyridine-4-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3

InChI-Schlüssel

BGYNSJPCVQYWJL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=NC=C1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.